4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline
Overview
Description
4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an ethenyl chain, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with aniline derivatives under specific conditions. One common method involves refluxing 3,4,5-trimethoxybenzaldehyde with 4-nitroaniline in methanol for several hours . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, which are crucial for cell division and stress response . The compound’s ability to inhibit these targets can lead to anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Combretastatin: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and has a similar structural motif.
Uniqueness
4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline is unique due to its specific combination of the trimethoxyphenyl group with an ethenyl chain and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXBWYJFAGYFKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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